2-メチル-6-オキソ-1,6-ジヒドロピリミジン-5-カルボン酸

説明

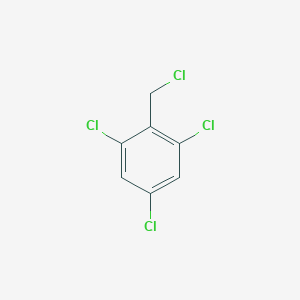

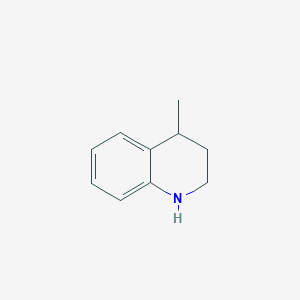

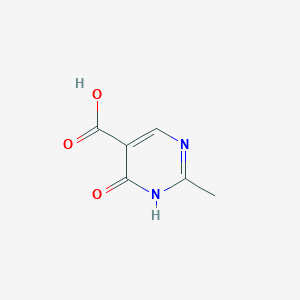

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学合成

“2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid”は化学合成の分野で使用されています . これは、さまざまな有機化合物の合成における重要な中間体です .

生物学的評価

この化合物は、新規キサンチンオキシダーゼ阻害剤の設計、合成、および生物学的評価に使用されてきました . キサンチンオキシダーゼはプリン代謝に関与する酵素であり、その阻害剤は痛風の治療に使用されます .

構造活性相関

この化合物は、さまざまな化合物の構造活性相関を調査するために使用されてきました . イミダゾール環をピリミジン環に変換することにより、研究者は新しい化合物を設計し、その生物学的活性を研究することができました .

生物学的活性

この化合物は、幅広い生物学的活性を示す2-オキソ-および1,2,3,4-テトラヒドロピリミジン-5-カルボン酸のエステル類のグループに属しています . この化合物のジヒドロピリミジン環は、スクリューボート配座を採用しており、これがその生物学的活性に寄与している可能性があります

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315-H319-H335 . This means it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

将来の方向性

The future directions for this compound could involve further exploration of its potential as a xanthine oxidase inhibitor for the treatment of hyperuricemia-associated diseases . The results from 3D-QSAR, molecular docking, pharmacophore modeling, and molecular dynamics studies might provide effective information for the design and development of novel XOIs .

作用機序

Target of Action

The primary target of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid interacts with XO by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction results in a decrease in the production of uric acid, which is the end product of purine metabolism .

Biochemical Pathways

The inhibition of XO disrupts the purine catabolism pathway, leading to a decrease in the production of uric acid . This can have downstream effects on the regulation of purine levels in the body and can help in the management of conditions such as gout, which is characterized by high levels of uric acid .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption .

Result of Action

The molecular and cellular effects of the action of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid primarily involve the reduction of uric acid levels in the body . By inhibiting XO, this compound prevents the formation of uric acid from xanthine and hypoxanthine, thereby helping to manage conditions associated with hyperuricemia .

Action Environment

The action, efficacy, and stability of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, factors such as temperature and humidity could potentially affect the stability of the compound . .

生化学分析

Biochemical Properties

It has been found that similar compounds, such as 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs), have been reported as remarkable inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism . The interaction between these ODCs and XO involves key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009, which interact with ODCs by hydrogen bonds, π-π stackings, or hydrophobic interactions .

Molecular Mechanism

Similar compounds have been found to inhibit xanthine oxidase, suggesting that 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid may also interact with this enzyme .

特性

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-7-2-4(6(10)11)5(9)8-3/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCCXSJJYXCULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304318 | |

| Record name | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18529-69-6 | |

| Record name | 18529-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)